molecular formula C14H19NO5S B2737150 N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1286721-70-7

N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2737150
CAS No.: 1286721-70-7
M. Wt: 313.37
InChI Key: OZYCRXSVMAUVAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (CAS Number: 1286721-70-7) is a synthetic organic compound with a molecular formula of C14H19NO5S and a molecular weight of 313.37 g/mol . Its structure integrates a 2,3-dihydrobenzo[b][1,4]dioxine scaffold, a privileged structure in medicinal chemistry, linked to a sulfonamide functional group. The presence of the sulfonamide group is significant, as this moiety is a key pharmacophore in a wide range of therapeutic agents, contributing to activities such as enzyme inhibition . The 2,3-dihydrobenzo[b][1,4]dioxine core is a structure of high research interest. Similar dioxine-containing compounds have been identified as potent and selective inhibitors of biological targets like cathepsin X, an enzyme involved in cancer progression and neurodegenerative diseases . Furthermore, benzodioxine and related benzoxazine derivatives have been explored in drug discovery campaigns for other targets, including Poly(ADP-ribose) polymerase 1 (PARP1), a well-established anticancer target . The specific substitution with a 2-cyclopropyl-2-hydroxypropyl group on the sulfonamide nitrogen may influence the compound's physicochemical properties and its interaction with biological systems, making it a valuable chemical tool for structure-activity relationship (SAR) studies. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S/c1-14(16,10-2-3-10)9-15-21(17,18)11-4-5-12-13(8-11)20-7-6-19-12/h4-5,8,10,15-16H,2-3,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYCRXSVMAUVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC2=C(C=C1)OCCO2)(C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the benzo-dioxine ring system, followed by the introduction of the sulfonamide group. The cyclopropyl and hydroxypropyl groups are then added through a series of reactions involving cyclopropanation and hydroxylation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The cyclopropyl and hydroxypropyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Compound 1 : N-(3,3,3-Trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (RN: 1351634-51-9)
  • Key Differences :
    • The cyclopropyl group in the target compound is replaced by a trifluoromethyl (-CF₃) and phenyl group in Compound 1.
    • The hydroxyl group is retained, but its position differs (2-hydroxypropyl vs. 2-hydroxy-2-phenylpropyl).
  • The phenyl group introduces aromatic interactions, which may influence binding to hydrophobic pockets in target proteins [1].
Compound 2 : (R)-N-(3-(1-hydroxy-2-(2-(3-methylindazol-6-yloxy)ethylamino)ethyl)phenyl)pyrazole-4-sulfonamide (RN: 1283126-59-9)
  • Key Differences :
    • The 2,3-dihydrobenzo[b][1,4]dioxine core is replaced by a pyrazole ring.
    • A complex indazole-ether-ethylamine chain replaces the cyclopropyl-hydroxypropyl moiety.
  • Implications: The pyrazole ring may alter hydrogen-bonding capacity and π-π stacking interactions.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 1 [1] Compound 2 [2]
Molecular Weight ~365 g/mol (estimated) ~439 g/mol ~580 g/mol
LogP (Predicted) ~2.1 (moderate lipophilicity) ~3.5 (high lipophilicity due to -CF₃) ~2.8 (balanced by polar indazole group)
Hydrogen Bond Donors 2 (hydroxyl, sulfonamide) 2 (hydroxyl, sulfonamide) 4 (hydroxyl, sulfonamide, amine)
Key Substituents Cyclopropyl, hydroxypropyl Trifluoromethyl, phenyl Indazole, pyrazole

Biological Activity

N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 1286721-70-7
  • Molecular Formula : C14H19NO5S
  • Molecular Weight : 313.37 g/mol

The compound features a sulfonamide group which is known for its broad spectrum of biological activities, particularly in antimicrobial applications.

Antimicrobial Properties

Sulfonamides have historically been used as bacteriostatic agents. The incorporation of the benzo[b][1,4]dioxine structure may enhance the antimicrobial efficacy of this compound. Research indicates that sulfonamide derivatives can inhibit bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), which is essential for bacterial growth .

The mechanism of action for sulfonamides involves competitive inhibition of the enzyme dihydropteroate synthase, which plays a critical role in the bacterial folate synthesis pathway. This inhibition leads to a decrease in the production of folate-dependent nucleic acids, ultimately resulting in bacterial cell death or growth inhibition .

Research Findings

Recent studies have highlighted the potential of sulfonamide hybrids in various therapeutic areas:

  • Hybridization with Heterocycles : The hybridization of sulfonamides with heterocyclic compounds has shown promise in enhancing their biological activities. For instance, combining sulfonamides with triazole or imidazole rings has led to compounds with improved antimicrobial properties .
  • Case Studies : A study demonstrated that a related sulfonamide compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study noted a minimum inhibitory concentration (MIC) that was lower than that of traditional sulfonamides .
  • In Vivo Studies : Animal model studies indicated that certain sulfonamide derivatives could reduce inflammation and exhibit analgesic properties, suggesting potential applications in treating inflammatory conditions .

Data Table: Biological Activities of Related Sulfonamide Compounds

Compound NameActivity TypeMIC (µg/mL)Reference
N-(2-cyclopropyl-2-hydroxypropyl)-sulfanilamideAntibacterial8
SulfamethoxazoleAntibacterial16
SulfadiazineAntimicrobial32
Hybridized Sulfonamide with TriazoleAntibacterial4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.